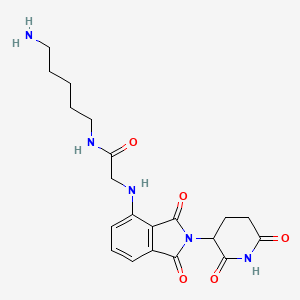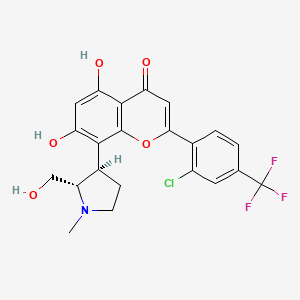
Echitamine (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echitamina (cloruro) es un alcaloide indólico derivado de la corteza del árbol Alstonia scholaris, que pertenece a la familia Apocynaceae. Este compuesto se ha utilizado tradicionalmente en diversas aplicaciones medicinales debido a sus diversas propiedades farmacológicas, incluidas las actividades anticancerígenas, antiinflamatorias y antimicrobianas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La echitamina (cloruro) se puede sintetizar mediante biosíntesis in vitro utilizando cultivo de callos a partir de explantes foliares de Alstonia scholaris. El medio utilizado para la inducción y proliferación de callos es Murashige y Skoog, optimizado con diversas combinaciones y concentraciones de auxinas y citoquininas. Se observa la mejor inducción y proliferación de callos en una combinación de ácido 2,4-diclorofenoxiacético y 6-furfurilaminopurina .
Métodos de producción industrial: La producción industrial de echitamina (cloruro) implica la extracción del compuesto de la corteza del tallo y las raíces de Alstonia scholaris. Debido al impacto ecológico de la recolección masiva, la biosíntesis in vitro ofrece un método alternativo para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: La echitamina (cloruro) experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el cianuro de potasio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
La echitamina (cloruro) tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizada como precursor en la síntesis de diversos alcaloides indólicos.
Biología: Estudiada por su papel en la señalización celular y las vías metabólicas.
Mecanismo De Acción
La echitamina (cloruro) ejerce sus efectos a través de múltiples dianas moleculares y vías. Se ha demostrado que reduce la viabilidad celular, el contenido de glutatión y la incorporación de timidina, mientras que aumenta la peroxidación lipídica en las células cancerosas. Esto sugiere que la echitamina (cloruro) induce estrés oxidativo y altera el metabolismo celular, lo que lleva a la muerte celular .
Compuestos similares:
Estrictamina: Otro alcaloide indólico de Alstonia scholaris con actividad antiviral.
Plumbagina: Un derivado de la naftoquinona con actividad antitumoral.
Singularidad: La echitamina (cloruro) es única debido a sus propiedades anticancerígenas específicas y su capacidad para dirigirse selectivamente a las células cancerosas sin afectar a las células normales. Esta toxicidad selectiva la convierte en un candidato prometedor para la terapia del cáncer .
Comparación Con Compuestos Similares
Strictamine: Another indole alkaloid from Alstonia scholaris with antiviral activity.
Plumbagin: A naphthoquinone derivative with anti-tumor activity.
Uniqueness: Echitamine (chloride) is unique due to its specific anti-cancer properties and its ability to selectively target cancer cells without affecting normal cells. This selective toxicity makes it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C22H29ClN2O4 |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate;chloride |
InChI |
InChI=1S/C22H29N2O4.ClH/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3;/h4-8,16,18,23,25-26H,9-13H2,1-3H3;1H/q+1;/p-1/b14-4-;/t16-,18-,20-,21-,22-,24?;/m0./s1 |
Clave InChI |
QYXFKPCRGWUWAM-KKWFITTBSA-M |
SMILES isomérico |
C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@H](C[C@@H]1[C@@]3(CO)C(=O)OC)O)NC5=CC=CC=C45)C.[Cl-] |
SMILES canónico |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


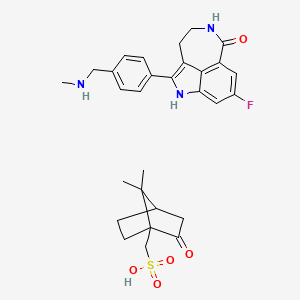
![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

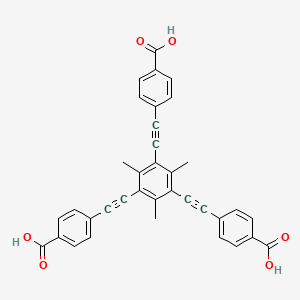
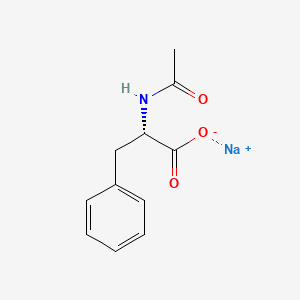
![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
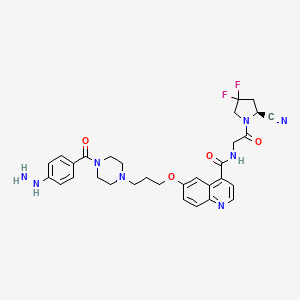
![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

